molecular formula C22H25IN2S B1663390 2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide CAS No. 473576-81-7

2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide

Cat. No.: B1663390
CAS No.: 473576-81-7
M. Wt: 476.4 g/mol
InChI Key: LSVCEZBMIUKWJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Inhibitor of protein synthesis with potent activity against multidrug-resistant Gram-positive bacterial strains;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Chemical Reactions and Synthesis

  • This compound has been involved in various chemical reactions. For instance, its analogs have been utilized in the synthesis of complex heterocyclic compounds. In one study, 1,2-Diaminopyridinium iodide underwent reaction with ethyl acetoacetate to form related compounds (Potts, Dugas, & Surapaneni, 1973).
  • Another research synthesized novel 1-[2-aryl(quinolin-2-yl)ethenyl]-3-[aryl(quinolin-2-yl)]benzo[f]quinolines using similar chemical frameworks (Kozlov, Lysenko, Ogorodnikova, & Gusak, 2009).

Spectroscopic Studies and Applications

  • The spectroscopic properties of derivatives of this compound have been explored. For instance, a study on 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines revealed their fluorescent properties in various solvents (Bodke, Shankerrao, & Harishkumar, 2013).

Anticancer Research

  • Some derivatives have shown potential as anticancer agents. A study identified ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate, a related compound, as a promising anticancer agent (Ma et al., 2016).

Antibacterial and Antifungal Activities

  • Certain derivatives have been evaluated for their antibacterial and antifungal activities. For example, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones showed significant biological activity against standard strains (ANISETTI & Reddy, 2012).

Properties

CAS No.

473576-81-7

Molecular Formula

C22H25IN2S

Molecular Weight

476.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C22H25N2S.HI/c1-4-24-20-14-16(2)17(3)15-21(20)25-22(24)11-13-23-12-7-9-18-8-5-6-10-19(18)23;/h5-6,8,10-11,13-15H,4,7,9,12H2,1-3H3;1H/q+1;/p-1

InChI Key

LSVCEZBMIUKWJF-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=C(C(=C2)C)C)S/C1=C\C=[N+]3CCCC4=CC=CC=C43.[I-]

SMILES

CC[N+]1=C(SC2=C1C=C(C(=C2)C)C)C=CN3CCCC4=CC=CC=C43.[I-]

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C(=C2)C)C)C=CN3CCCC4=CC=CC=C43.[I-]

Synonyms

2-[2-(3,4-Dihydro-1(2H)-quinolinyl)ethenyl]-3-ethyl-5,6-dimethyl-benzothiazolium iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 2
2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 3
2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 4
2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 5
2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 6
2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide

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